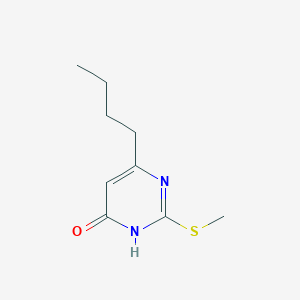

6-butyl-2-(methylthio)pyrimidin-4(3H)-one

Description

6-Butyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a butyl substituent at the 6-position and a methylthio group at the 2-position of the pyrimidinone core. The butyl group introduces enhanced lipophilicity compared to smaller substituents (e.g., methyl or amino groups), which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

4-butyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h6H,3-5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZKMRKKWGWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as butylamine and methylthiophenol.

Condensation Reaction: The butylamine is reacted with methylthiophenol under controlled conditions to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst (e.g., acid catalyst) to form the pyrimidinone ring.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the pyrimidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduced forms with different saturation levels.

Substitution Products: Compounds with new functional groups or substituents.

Scientific Research Applications

Chemistry: In chemistry, 6-butyl-2-(methylthio)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is also used in the chemical industry for the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-butyl-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 5, and 6 of the pyrimidinone core. A comparison of physical properties is summarized below:

Key Observations :

- The butyl group in the target compound increases molecular weight and hydrophobicity compared to amino or methyl substituents, likely reducing aqueous solubility but improving membrane permeability .

- Melting points for analogs with aromatic or polar groups (e.g., pyridinyl in 2g) are higher (>130°C), suggesting stronger intermolecular forces, whereas alkyl chains like butyl may lower melting points .

Implications for 6-Butyl Derivative :

Predicted Activity for 6-Butyl Derivative :

Solubility and Pharmacokinetics

- 2-(Methylthio)pyrimidin-4(3H)-one: Highly soluble in polar solvents (e.g., DMF, ethanol) due to its small size and polarizable sulfur atom .

- 6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Moderate solubility in water, enhanced by hydrogen bonding from the amino group .

- This compound : Expected to exhibit lower aqueous solubility but better lipid membrane penetration, necessitating formulation adjustments for drug delivery .

Biological Activity

Overview

6-butyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting various enzymes and its applications in treating proliferative diseases such as cancer. This article reviews the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of butyl derivatives with thiourea under basic conditions. The general synthetic route includes:

- Reagents : Butyl acetoacetate, thiourea.

- Conditions : Reaction under reflux in the presence of a base (e.g., sodium ethoxide).

- Purification : Recrystallization or chromatography.

This method allows for the efficient production of the compound, which can be further modified to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. The compound can bind to:

- Active Sites : Directly blocking substrate access.

- Allosteric Sites : Altering enzyme conformation, thereby modulating activity.

Such interactions are crucial for its potential therapeutic effects against various diseases, including cancer and metabolic disorders.

Anticancer Properties

Research indicates that compounds related to pyrimidines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of CDK activity |

| 5-substituted pyrimidines | <40 | Inhibition of cell proliferation |

| Thiazole-pyrimidine derivatives | <20 | Targeting multiple protein kinases |

Case Studies

- Antiproliferative Effects : In vitro studies on cancer cell lines demonstrated that this compound significantly reduces cell viability at concentrations comparable to other known anticancer agents.

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cancer cell division, leading to apoptosis in treated cells.

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing various pharmaceuticals:

- Antiviral Agents : Its structure allows for modifications that enhance antiviral properties.

- Fungicides : The compound has shown potential in agricultural applications due to its enzyme inhibition capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.